molecular formula C6H10ClN3O2 B1395359 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1334146-82-5

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1395359
CAS No.: 1334146-82-5
M. Wt: 191.61 g/mol
InChI Key: ZRQXPZYMMGPCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature of Spiro-Hydantoin Derivatives

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry principles for spirocyclic compounds, which were originally proposed by von Baeyer for bicyclic compounds with one common atom to both rings. The nomenclature reflects the compound's complex structural hierarchy, beginning with the spiro designation that indicates the presence of two rings sharing a single atom. In this system, the numbers in brackets [4.4] specify the number of atoms in each ring excluding the spiro atom, indicating that both rings contain four atoms each beyond the shared quaternary carbon.

The structural classification of this compound places it within the broader category of spiro compounds, which are defined as molecules having two or more rings linked by one common atom. More specifically, it belongs to the subset of heterocyclic spiro compounds because the spiro atom and other atoms within the rings include non-carbon elements, particularly nitrogen. The compound is further classified as a spirohydantoin, representing a specialized category where the hydantoin ring system is incorporated into a spirocyclic framework.

The numbering system for this compound follows established conventions where carbon atoms are numbered continuously, beginning from a ring atom adjacent to the spiro atom, proceeding through the smaller ring, then through the spiro atom, and finally around the second ring. This systematic approach ensures unambiguous identification of substitution patterns and stereochemical arrangements within the molecule.

Structural Feature Classification Description
Ring System Spirocyclic Two rings sharing one quaternary carbon
Heteroatoms Triazaspiro Three nitrogen atoms incorporated
Functional Groups Dione Two carbonyl groups at positions 2,4
Ring Sizes [4.4] Each ring contains 4 atoms excluding spiro center
Salt Form Hydrochloride Enhanced water solubility

The International Union of Pure and Applied Chemistry system for spiro compounds distinguishes between different types based on their structural complexity. Monospiro compounds, like 1,3,7-triazaspiro[4.4]nonane-2,4-dione, contain two rings connected through a single spiro atom, whereas polyspiro systems involve multiple spiro connections. The nomenclature becomes increasingly complex for branched polyspiro systems and compounds where three rings share a common spiro atom.

The structural data for 1,3,7-triazaspiro[4.4]nonane-2,4-dione reveals important molecular characteristics that influence its chemical behavior. The compound's Simplified Molecular Input Line Entry System representation is C1CNCC12C(=O)NC(=O)N2, which provides a linear notation for its connectivity. The International Chemical Identifier string InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11) offers a standardized method for representing its structure across different chemical databases.

Historical Context of Hydantoin-Based Compound Development

The historical development of hydantoin chemistry traces its origins to 1861 when Adolf von Baeyer first isolated hydantoin during his comprehensive study of uric acid metabolism. Baeyer obtained this compound through the hydrogenation of allantoin, hence deriving the name "hydantoin" from this synthetic pathway. This initial discovery marked the beginning of what would become one of the most significant classes of heterocyclic compounds in pharmaceutical chemistry.

The structural elucidation of hydantoin was not achieved until 1870 when Strecker correctly assigned its chemical structure. This delay in structural confirmation was characteristic of the analytical limitations of nineteenth-century chemistry, where complex organic structures required extensive degradation studies and chemical transformations to determine their connectivity patterns. The confirmation of hydantoin's structure as imidazolidine-2,4-dione established the foundation for understanding this important class of heterocyclic compounds.

Friedrich Urech made significant contributions to hydantoin chemistry in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis. This method represented one of the first systematic approaches to preparing substituted hydantoins and remains an important synthetic strategy in contemporary organic chemistry. Urech's work demonstrated that hydantoins could be synthesized from readily available starting materials, opening pathways for extensive structural modifications.

Historical Milestone Year Researcher Contribution
First Isolation 1861 Adolf von Baeyer Isolated hydantoin from allantoin hydrogenation
Structure Elucidation 1870 Strecker Correctly assigned chemical structure
Systematic Synthesis 1873 Friedrich Urech Developed Urech hydantoin synthesis
Cyclic Structure Confirmation 1913 Dorothy Hahn Confirmed hydantoin cyclic structure
Pharmaceutical Applications 1908 Heinrich Biltz Synthesized diphenylhydantoin (phenytoin)

The development of the Bucherer-Bergs reaction in the early twentieth century revolutionized hydantoin synthesis by providing a multicomponent approach that could accommodate diverse structural modifications. This reaction, which involves the treatment of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol, became one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins. The reaction's broad applicability to aliphatic and aromatic aldehydes or ketones, as well as cyclic ketones, established it as a cornerstone methodology in hydantoin chemistry.

The pharmaceutical significance of hydantoin derivatives became apparent with Heinrich Biltz's synthesis of diphenylhydantoin in 1908. Although initially synthesized without recognition of its therapeutic potential, this compound later became known as phenytoin, one of the most widely studied and utilized anticonvulsant drugs of the twentieth century. The development of phenytoin represented a paradigm shift in drug discovery, demonstrating how systematic chemical modifications of heterocyclic scaffolds could yield compounds with profound therapeutic activity.

The evolution from simple hydantoin structures to complex spirocyclic derivatives like this compound represents the culmination of over 150 years of chemical innovation. Modern synthetic methodologies have enabled the preparation of increasingly sophisticated hydantoin derivatives, incorporating multiple heterocycles, stereochemical complexity, and specialized functional groups designed for specific biological targets. These advances have transformed hydantoin chemistry from a purely academic pursuit into a vital component of contemporary pharmaceutical research.

The development of spirohydantoin compounds specifically emerged from the recognition that three-dimensional molecular architectures could provide enhanced selectivity and potency compared to their planar counterparts. Research has shown that spirohydantoin derivatives, including compounds structurally related to 1,3,7-triazaspiro[4.4]nonane-2,4-dione, exhibit diverse biological activities ranging from aldose reductase inhibition to antimicrobial effects. This structural class represents the ongoing evolution of hydantoin chemistry toward increasingly sophisticated molecular designs capable of addressing complex therapeutic challenges.

Properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXPZYMMGPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-82-5
Record name 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

The synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves constructing the spirocyclic core with three nitrogen atoms and two keto groups, followed by salt formation with hydrochloric acid. While explicit step-by-step synthetic routes are proprietary or patent-protected, general methodologies include:

  • Spirocyclization Reactions : Formation of the spiro ring system through cyclization of precursor diamines or amino acid derivatives under controlled conditions.
  • Use of Carbamoyl or Urea Derivatives : Incorporation of the dione functionalities is typically achieved by reacting suitable urea or carbamoyl intermediates with cyclic amines.
  • Salt Formation : The free base is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent, enhancing solubility and stability for handling and formulation.

Solvent Systems and Formulation

  • The compound exhibits variable solubility in different solvents; common solvents include DMSO, PEG300, Tween 80, corn oil, and water for formulation purposes.
  • Preparation of stock solutions involves dissolving the compound in DMSO to form a master solution, which is then diluted with co-solvents in a specific order to maintain clarity and prevent precipitation.
  • Physical methods such as vortexing, ultrasonic bath, or gentle heating (up to 37°C) are employed to aid dissolution and clarity before further dilution.

Detailed Stock Solution Preparation Data

The following table summarizes the volumes of solvent required to prepare stock solutions of varying molarities from different amounts of the compound:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Stock Solution 5.2187 mL 26.0933 mL 52.1866 mL
5 mM Stock Solution 1.0437 mL 5.2187 mL 10.4373 mL
10 mM Stock Solution 0.5219 mL 2.6093 mL 5.2187 mL

This data allows precise preparation of solutions for experimental use, ensuring reproducibility.

In Vivo Formulation Preparation

For in vivo applications, the compound is formulated starting from the DMSO master solution:

  • Pre-dissolve the compound in DMSO to create a master liquid.
  • Sequentially add solvents such as PEG300, Tween 80, and distilled water or corn oil, mixing and clarifying at each step to maintain solution clarity.
  • Use of physical agitation or mild heating is recommended to facilitate dissolution.
  • The order of solvent addition and clarity checks are critical to avoid precipitation or phase separation.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 191.62 g/mol
Storage Temperature 2-8°C (solid), -80°C (stock solution)
Stock Solution Solvent DMSO
Stock Solution Stability 6 months (-80°C), 1 month (-20°C)
Solvent Additives PEG300, Tween 80, Corn oil, ddH2O
Purity >98%
Preparation Notes Use ultrasonic bath, vortex, heating for dissolution; avoid repeated freeze-thaw

Chemical Reactions Analysis

Types of Reactions

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It is particularly noted for:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research has shown that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and interfering with cell cycle progression. This makes it a candidate for further development in cancer therapeutics.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions and memory retention in animal models. This effect could be attributed to its influence on neurotransmitter systems.
  • Neuroprotective Effects : There is emerging evidence that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound serves as a scaffold for the development of novel bioactive molecules:

  • Drug Design : Its unique spirocyclic structure allows for the modification of various functional groups to create libraries of compounds that can be screened for biological activity.
  • Bioconjugation : The compound can be utilized in bioconjugation strategies to link drugs with targeting moieties or imaging agents, enhancing the specificity and efficacy of therapies.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of triazaspiro compounds against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the triazaspiro framework significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that can guide future drug design efforts.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology demonstrated that this compound exhibited protective effects against glutamate-induced neurotoxicity in rat cortical neurons. The study highlighted the compound's potential as a lead candidate for treating neurodegenerative disorders.

Data Tables

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Cognitive EnhancementImproves memory retention in animal models
NeuroprotectionProtects neurons from oxidative stress

Mechanism of Action

The mechanism of action of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted) PSA (Ų)
1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl 205.64–311.76 Varied alkyl/aryl groups N/A ~0.5–1.5 ~58–80
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 226.22 Bicyclo core, methoxy groups N/A ~1.8 58.2
8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl 268.75 Ethoxyethyl side chain N/A ~0.2 72.7
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 230.11 Phenyl substituent N/A ~1.4 58.2

Key Observations :

  • The spiro[4.4]nonane core is common, but substituents (e.g., phenyl, methoxybenzyl, ethoxyethyl) modulate solubility and bioavailability.
  • The bicyclo analog (9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) has a higher LogP (~1.8), suggesting improved membrane permeability compared to the triazaspiro compounds .
  • Polar surface area (PSA) values (~58–80 Ų) indicate moderate permeability, aligning with Lipinski’s rule thresholds .

Key Observations :

  • The target compound’s synthesis achieves high yields (80–90%) without chromatographic purification, offering cost-efficiency .
  • Thiazolidine derivatives (e.g., 1,7-dithia-3-azaspiro analogs) require IR spectroscopy for functional group validation .

Table 3: Bioactivity Comparison

Compound Name Target Proteins Binding Energy (kcal/mol) Inhibition Constant (μM)
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Cellobiose dehydrogenase, Glucanase −5.19 to −4.7 156.22–356
1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl Microbial enzymes (undisclosed) N/A MIC: 12.5–25 μg/mL
2,5-O-Methylene-D-mannitol Human TNF-α, IL-1β −8.56 to −5.41 N/A

Key Observations :

  • The bicyclo compound exhibits superior binding to fungal enzymes (−5.19 kcal/mol) compared to triazaspiro derivatives, likely due to its rigid bicyclic core .

Key Observations :

  • The triazaspiro compound adheres to Lipinski’s rules (MW <500, LogP <5), supporting oral bioavailability .
  • Bicyclo derivatives may pose carcinogenic risks, limiting therapeutic use .

Biological Activity

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

  • Chemical Formula : C₆H₉ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • CAS Number : 1334146-82-5
  • IUPAC Name : 1,3,7-triazaspiro[4.4]nonane-2,4-dione; hydrochloride
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Signal WordWarning
Hazard StatementsH303-H315-H319-H333-H335

Synthesis

The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been achieved through various methods that allow for high yields without the need for extensive purification. These methods often involve the formation of intermediates that are crucial for the final product's biological activity .

Biological Activities

This compound has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against different microbial strains. The results demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance:

  • Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).
  • IC₅₀ Values : The compound showed promising anti-proliferative effects with IC₅₀ values ranging from 13.56 to 17.8 μM across different cell lines.
  • Mechanism of Action : The compound induced apoptosis in cancer cells by increasing pro-apoptotic markers (BAX) and decreasing anti-apoptotic markers (Bcl-2), indicating its potential as a lead compound for anticancer drug development .

Study 1: Antimicrobial Evaluation

In a study conducted by Krolenko et al., various derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione were synthesized and tested for their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, making them candidates for further pharmacological studies .

Study 2: Anticancer Activity

A recent publication detailed the design and synthesis of novel compounds based on the triazaspiro framework aimed at inhibiting VEGFR-2, a key target in cancer therapy. The study found that specific derivatives not only inhibited tumor growth but also induced apoptosis in cancer cell lines through a well-characterized mechanism involving caspase activation .

Q & A

Q. What are the recommended synthetic routes for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor imidazolidine or hydantoin derivatives. For example, spiro compounds are often synthesized via nucleophilic substitution or ring-closing metathesis. Reaction efficiency can be optimized by:
  • Catalyst selection : Use iodine (I₂) or transition-metal catalysts to facilitate spirocyclic ring formation, as seen in analogous azaspiro syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction rates.
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side-product formation.
    Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, as reported for related compounds .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and substituent positions (e.g., benzyl groups at position 7 in analogs ).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., Chromolith columns) resolves impurities, achieving ≥98% purity thresholds .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₁N₃O₂·HCl for the hydrochloride salt ).
  • Melting point analysis : Sharp melting points (e.g., 201–205°C for structurally similar hydantoins ) indicate crystallinity and purity.

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s physicochemical properties?

  • Methodological Answer : Functionalization at the spiro core (e.g., benzyl substitution at position 7) alters solubility and bioactivity:
  • Substituent effects : Introducing hydrophobic groups (e.g., benzyl) increases lipophilicity (logP), critical for membrane permeability .
  • Salt forms : Hydrochloride salts improve aqueous solubility compared to free bases, as noted in CAS data for related compounds .
  • X-ray crystallography : Resolve steric effects of substituents on spiro ring conformation and intermolecular interactions .

Q. What strategies resolve discrepancies in purity assessments from different analytical methods?

  • Methodological Answer : Discrepancies (e.g., 95% vs. 98% purity ) arise from method-specific detection limits. Mitigation strategies include:
  • Orthogonal validation : Cross-validate HPLC with NMR integration or elemental analysis.
  • Impurity profiling : Use LC-MS to identify low-abundance contaminants (e.g., residual solvents or byproducts) .
  • Standard reference materials : Compare against certified standards (e.g., USP Pharmacopeial guidelines ).

Q. What in vitro models are suitable for evaluating its bioactivity, and how are confounding factors controlled?

  • Methodological Answer : Prioritize disease-relevant assays:
  • Enzyme inhibition : Screen against hydrolases or kinases using fluorogenic substrates (e.g., thiazolidinedione analogs in diabetes research ).
  • Cell viability assays : Use immortalized cell lines (e.g., HEK293) with ATP-based luminescence to quantify cytotoxicity.
  • Controls : Include vehicle controls (e.g., DMSO solubility ≤0.1%) and reference inhibitors (e.g., pioglitazone hydrochloride ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.